molecular formula C8H10ClNO2 B582358 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide CAS No. 1210002-70-2

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide

Cat. No. B582358
M. Wt: 187.623
InChI Key: VKDNRIDKLNGXIB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide is an organic compound. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It is a colourless liquid .


Synthesis Analysis

The synthesis of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide involves several steps. A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst . Ethyl 5-(chloromethyl)-2-furancarboxylate may be employed for the synthesis of a series of novel sulfamide- and urea-based small-molecule antagonists of the protein-protein interaction IL-2/IL-2Rα .


Molecular Structure Analysis

The chloromethyl group is a functional group that has the chemical formula −CH2−Cl. The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Chemical Reactions Analysis

The reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes is catalyzed by Lewis acids such as zinc chloride .


Physical And Chemical Properties Analysis

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide is a colourless liquid . It has a chemical formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 .

Scientific Research Applications

Biomass-Derived Chemical Production

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide, through its derivative 5-(chloromethyl)furfural (CMF), plays a crucial role in the production of 2,5-dimethylfuran (DMF), a promising biomass-derived chemical. DMF is notable for its potential as a biofuel and as an intermediate for synthesizing terephthalate polymers. The efficient conversion of CMF to DMF underscores a significant advancement in utilizing biomass directly, offering a sustainable alternative to conventional chemical processes and contributing to the development of bio-based materials and energy sources (Dutta & Mascal, 2014).

Antitumor and Antimycobacterial Activities

In the realm of medicinal chemistry, derivatives of 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide have been explored for their potential in cancer therapy and antimicrobial applications. Notably, the structure has been modified to improve the allosteric modulation of the cannabinoid type 1 receptor (CB1), indicating its versatility in drug design and potential therapeutic applications in cancer treatment (Khurana et al., 2014). Additionally, compounds related to this chemical structure have shown significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis and other mycobacterial infections (Zítko et al., 2013).

Safety And Hazards

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide should be handled with caution. It can cause severe skin burns and eye damage. It is also toxic if inhaled .

Future Directions

The renewable synthesis of p-xylene (PX) from biomass-derived carbohydrates has been reviewed. PX can be produced selectively by the Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct . The production and derivative chemistry of various hydrophobic analogs of HMF have been discussed .

properties

IUPAC Name

5-(chloromethyl)-N,N-dimethylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-10(2)8(11)7-4-3-6(5-9)12-7/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDNRIDKLNGXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672474
Record name 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide

CAS RN

1210002-70-2
Record name 5-(Chloromethyl)-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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